1-benzyl-5-tert-butyl-1H-tetrazole
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Overview
Description
1-benzyl-5-tert-butyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties, including high nitrogen content and stability. This particular compound features a benzyl group and a tert-butyl group attached to the tetrazole ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-5-tert-butyl-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of benzyl azide with tert-butyl isocyanide under suitable conditions. Another method includes the cycloaddition of benzyl cyanide with sodium azide in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-tert-butyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamines .
Scientific Research Applications
1-benzyl-5-tert-butyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design due to its stability and ability to mimic carboxylic acids.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and explosives
Mechanism of Action
The mechanism of action of 1-benzyl-5-tert-butyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to mimic carboxylic acids allows it to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-5-tert-butyl-1H-tetrazole
- 1-methyl-5-tert-butyl-1H-tetrazole
- 1-benzyl-5-methyl-1H-tetrazole
Uniqueness
1-benzyl-5-tert-butyl-1H-tetrazole is unique due to the presence of both benzyl and tert-butyl groups, which can enhance its stability and reactivity compared to other tetrazole derivatives. This combination of substituents also allows for specific interactions in biological and chemical systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-5-tert-butyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)11-13-14-15-16(11)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVBGDDCZYRBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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